molecular formula C11H14O4 B1465116 Methyl 2-(2,6-dimethoxyphenyl)acetate CAS No. 55954-26-2

Methyl 2-(2,6-dimethoxyphenyl)acetate

Cat. No.: B1465116
CAS No.: 55954-26-2
M. Wt: 210.23 g/mol
InChI Key: JLKNYVDHXZQZKF-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethoxyphenyl)acetate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(2,6-dimethoxyphenyl)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of two methoxy groups on the aromatic ring. The chemical structure can be represented as follows:

C10H12O4\text{C}_10\text{H}_{12}\text{O}_4

This compound is synthesized through various methods, including esterification reactions, which yield different derivatives with unique biological properties.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that it may act as a substrate in biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation. The specific molecular targets are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes involved in metabolic pathways.
  • Receptors linked to signaling cascades in cancer and inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives were evaluated for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. The findings demonstrated that certain derivatives exhibited significant inhibitory actions with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (μM)Mechanism of Action
1HCT-1160.69Induction of apoptosis
2HeLa11Cell cycle arrest

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro studies indicated that it possessed moderate activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.62 µg/mL to 62.5 µg/mL against Gram-positive bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Pseudomonas aeruginosa62.5

Case Studies and Research Findings

  • Antiproliferative Effects : A study conducted on a series of methyl esters demonstrated that this compound derivatives exhibited notable cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
  • Synergistic Effects : Another investigation explored the synergistic effects when combined with other known anticancer agents. Results suggested that this compound could enhance the efficacy of standard treatments by lowering their IC50 values when used in combination therapies .
  • Antimicrobial Efficacy : In a comparative study assessing various compounds for antimicrobial activity, this compound showed significant bactericidal effects against multi-drug resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2,6-dimethoxyphenyl)acetate has the molecular formula C11H14O4C_{11}H_{14}O_4. It features a methoxy-substituted aromatic ring attached to an acetate functional group. The compound typically appears as a colorless to light yellow liquid or solid.

Organic Synthesis

Role as an Intermediate:
this compound is widely used as an intermediate in organic synthesis. It can participate in various reactions due to its reactive ester and aromatic functionalities. The compound can be transformed into other valuable compounds through:

  • Nucleophilic Substitution: The acetate group can be replaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.

Synthesis Pathways:
Several methods exist for synthesizing this compound, including:

Method Description
Esterification Reaction of 2,6-dimethoxyphenol with acetic acid in the presence of acid catalyst.
Alkylation Alkylation of phenolic derivatives followed by esterification.

Pharmaceutical Research

Drug Development:
this compound is investigated as a precursor for synthesizing various pharmaceuticals. Its structural characteristics allow it to serve as a building block for compounds targeting specific biological pathways.

Case Study:
In a study examining the compound's potential as an anti-inflammatory agent, researchers found that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential therapeutic applications in treating inflammatory diseases.

Biological Research

Biological Activity:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic processes and oxidative stress responses.

Mechanism of Action:
The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects that are currently under investigation.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research and industry. Toxicological studies have shown:

  • Acute Toxicity: Harmful if swallowed; causes skin irritation.
  • Safety Precautions: Proper handling and safety measures are required when working with this compound.

Properties

IUPAC Name

methyl 2-(2,6-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-5-4-6-10(14-2)8(9)7-11(12)15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKNYVDHXZQZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298107
Record name Methyl 2,6-dimethoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55954-26-2
Record name Methyl 2,6-dimethoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55954-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dimethoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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